molecular formula C21H14O2 B14341898 2,4-Diphenyl-1H-indene-1,3(2H)-dione CAS No. 98235-23-5

2,4-Diphenyl-1H-indene-1,3(2H)-dione

Cat. No.: B14341898
CAS No.: 98235-23-5
M. Wt: 298.3 g/mol
InChI Key: KPMQXRMKRNRZFU-UHFFFAOYSA-N
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Description

2,4-Diphenyl-1H-indene-1,3(2H)-dione is an organic compound that belongs to the class of indene derivatives. These compounds are characterized by their indene core structure, which consists of a fused benzene and cyclopentene ring. The presence of phenyl groups at positions 2 and 4, along with a dione functionality, makes this compound unique and potentially useful in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Diphenyl-1H-indene-1,3(2H)-dione typically involves the following steps:

    Aldol Condensation: The initial step may involve an aldol condensation reaction between benzaldehyde and acetophenone to form a chalcone intermediate.

    Cyclization: The chalcone intermediate undergoes cyclization in the presence of a base, such as sodium hydroxide, to form the indene core structure.

    Oxidation: The final step involves the oxidation of the indene derivative to introduce the dione functionality at positions 1 and 3.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,4-Diphenyl-1H-indene-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can convert the dione functionality to diols or other reduced forms.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl rings or the indene core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce diols.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Its derivatives could be explored for therapeutic applications, such as anti-inflammatory or anticancer agents.

    Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,4-Diphenyl-1H-indene-1,3(2H)-dione depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    1,3-Diphenyl-2-propen-1-one: A chalcone derivative with similar structural features.

    2,3-Diphenyl-1H-indene-1-one: An indene derivative with a single ketone functionality.

    2,4-Diphenyl-1H-pyrrole-1,3(2H)-dione: A pyrrole derivative with similar substitution patterns.

Uniqueness

2,4-Diphenyl-1H-indene-1,3(2H)-dione is unique due to its specific substitution pattern and dione functionality, which confer distinct chemical and physical properties. These features make it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

98235-23-5

Molecular Formula

C21H14O2

Molecular Weight

298.3 g/mol

IUPAC Name

2,4-diphenylindene-1,3-dione

InChI

InChI=1S/C21H14O2/c22-20-17-13-7-12-16(14-8-3-1-4-9-14)19(17)21(23)18(20)15-10-5-2-6-11-15/h1-13,18H

InChI Key

KPMQXRMKRNRZFU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C(=O)C3=CC=CC(=C3C2=O)C4=CC=CC=C4

Origin of Product

United States

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